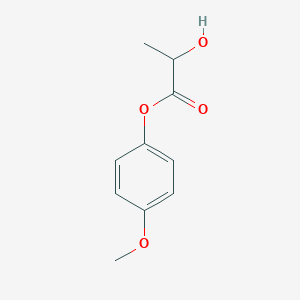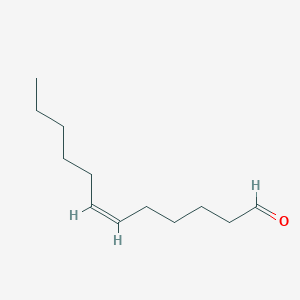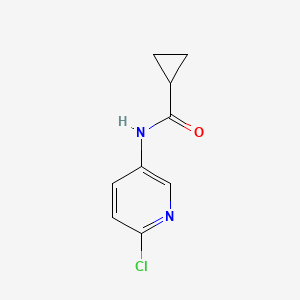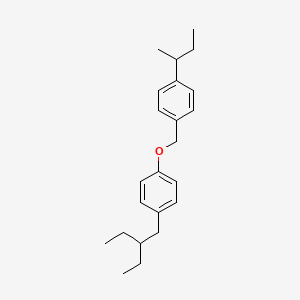![molecular formula C32H56Br2S2 B14290867 1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene CAS No. 114414-21-0](/img/structure/B14290867.png)
1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of two bromine atoms and two dodecylsulfanyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene typically involves the bromination of a suitable precursor, such as 1,2-dimethylbenzene, followed by the introduction of dodecylsulfanyl groups. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. The subsequent introduction of dodecylsulfanyl groups can be achieved through nucleophilic substitution reactions using appropriate thiol reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The dodecylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the sulfanyl groups to thiols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium thiolate, sodium alkoxide, or primary amines can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include sulfoxides or sulfones derived from the oxidation of dodecylsulfanyl groups.
Reduction Reactions: Products include debrominated benzene derivatives or thiols derived from the reduction of sulfanyl groups.
Applications De Recherche Scientifique
1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene has several scientific research applications, including:
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Industrial Chemistry: The compound is used in the production of specialty chemicals and additives for various industrial applications.
Biological Research:
Mécanisme D'action
The mechanism of action of 1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene involves its interaction with molecular targets through its functional groups. The bromine atoms and dodecylsulfanyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially modulating their functions. The exact molecular pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene can be compared with other similar compounds, such as:
1,2-Dibromo-4,5-dimethylbenzene: This compound lacks the dodecylsulfanyl groups and has different chemical properties and applications.
1,4-Dibromo-2,5-bis(decyloxy)benzene: This compound has decyloxy groups instead of dodecylsulfanyl groups, leading to variations in its reactivity and applications.
1,2,4,5-Tetrabromobenzene: This compound has four bromine atoms and no alkylsulfanyl groups, resulting in distinct chemical behavior and uses.
Propriétés
Numéro CAS |
114414-21-0 |
|---|---|
Formule moléculaire |
C32H56Br2S2 |
Poids moléculaire |
664.7 g/mol |
Nom IUPAC |
1,2-dibromo-4,5-bis(dodecylsulfanylmethyl)benzene |
InChI |
InChI=1S/C32H56Br2S2/c1-3-5-7-9-11-13-15-17-19-21-23-35-27-29-25-31(33)32(34)26-30(29)28-36-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24,27-28H2,1-2H3 |
Clé InChI |
FJZOOOWSMFFRBS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSCC1=CC(=C(C=C1CSCCCCCCCCCCCC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B14290804.png)







![{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane](/img/structure/B14290844.png)



